1-Allyl-5-ethynyl-1H-indole
Description
Significance of Indole (B1671886) Scaffold in Heterocyclic Chemistry
The indole ring system is a privileged structure in heterocyclic chemistry, forming the core of numerous alkaloids, neurotransmitters like serotonin, and a wide range of medicinal agents. rsc.orgresearchgate.netchemdiv.com Its unique electronic properties and the reactivity of various positions on the bicyclic structure make it a focal point for synthetic exploration. rsc.orgnih.gov The development of new methodologies for the synthesis and functionalization of indoles remains an active area of research, driven by the continuous demand for novel compounds with potential therapeutic applications. researchgate.netrsc.orgorganic-chemistry.org
Strategic Importance of N1-Allylation in Indole Chemistry
The introduction of an allyl group at the N1 position of the indole nucleus, a process known as N1-allylation, is a significant transformation in synthetic organic chemistry. rsc.orgnih.gov This modification not only protects the indole nitrogen but also introduces a reactive allyl moiety that can participate in a variety of subsequent chemical reactions. nih.govwhiterose.ac.uk Palladium-catalyzed N1-selective allylation of indoles has been a subject of considerable research, offering a direct route to these valuable intermediates. rsc.org The presence of the N-allyl group can influence the electronic properties of the indole ring and provides a site for further diversification through reactions such as olefin metathesis, hydroformylation, and various cyclization strategies. nih.govbohrium.com
Role of C5-Ethynylation in Indole Derivatization
The ethynylation of the indole core, specifically at the C5 position, introduces a highly versatile terminal alkyne functionality. spbftu.ru This ethynyl (B1212043) group serves as a powerful linchpin for a multitude of coupling reactions, most notably the Sonogashira cross-coupling, which allows for the straightforward introduction of aryl, heteroaryl, and other unsaturated substituents. acs.org Furthermore, the alkyne can undergo various transformations, including cycloaddition reactions, hydration to form ketones, and reduction to alkanes or alkenes, thereby providing access to a wide spectrum of C5-functionalized indole derivatives. nih.gov Gold-catalyzed methods have also been developed for the functionalization at the C5 position of the indole framework. nih.gov
Overview of the Synthetic Potential of 1-Allyl-5-ethynyl-1H-indole
The compound this compound represents a bifunctional building block with significant synthetic potential. The N1-allyl group offers a handle for a range of transformations, while the C5-ethynyl group provides a gateway for extensive molecular elaboration through well-established alkyne chemistry. nih.govacs.org The combination of these two reactive moieties on a single indole scaffold allows for the design of complex, multi-step synthetic sequences to construct novel polycyclic and highly functionalized indole-based architectures. The synthesis of this specific compound, starting from indole, has been a subject of investigation. thieme-connect.com
Research Objectives and Scope for this compound Studies
The primary research objective concerning this compound is to explore its utility as a versatile intermediate in the synthesis of more complex heterocyclic systems. The scope of these studies encompasses the development of efficient synthetic routes to the target molecule and the investigation of its reactivity in a variety of chemical transformations. This includes exploring the orthogonal reactivity of the allyl and ethynyl groups, allowing for selective manipulation of one group in the presence of the other. The ultimate goal is to leverage the unique structural features of this compound to access novel chemical space and to synthesize compounds with potential applications in materials science and medicinal chemistry.
Chemical Compound Information
| Compound Name |
| This compound |
| 1-Allyl-1H-indole |
| 1-Allyl-1H-indole-2,3-dione |
| 3-(1H-indol-1-yl)indolin-2-one |
| 3-iodo-1-methyl-1H-indole |
| 5-iodo-1-methyl-1H-indole |
| 5-iodo-1H-indole |
| Indole |
| Serotonin |
| Tryptophan |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-ethynyl-1-prop-2-enylindole |
InChI |
InChI=1S/C13H11N/c1-3-8-14-9-7-12-10-11(4-2)5-6-13(12)14/h2-3,5-7,9-10H,1,8H2 |
InChI Key |
NQZJQWWHNVHOKF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC2=C1C=CC(=C2)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Allyl 5 Ethynyl 1h Indole and Its Precursors
Retrosynthetic Analysis of the 1-Allyl-5-ethynyl-1H-indole Framework
A retrosynthetic analysis of this compound reveals two primary disconnection approaches, as illustrated below. These pathways highlight the key precursors and the strategic bond formations required to construct the target molecule.
Scheme 1: Retrosynthetic Pathways for this compound

Pathway A: This pathway involves the disconnection of the N1-allyl bond, leading to the precursor 5-ethynyl-1H-indole and an appropriate allylating agent, such as allyl bromide. This strategy prioritizes the introduction of the C5-ethynyl group onto the indole (B1671886) core, followed by the N-allylation of the resulting functionalized indole. The synthesis of 5-ethynyl-1H-indole can be achieved from a more readily available starting material like 5-bromoindole through a Sonogashira coupling reaction.
Pathway B: An alternative disconnection targets the C5-ethynyl bond. This approach suggests starting with a 1-allyl-5-halo-1H-indole (e.g., 1-allyl-5-bromo-1H-indole) and introducing the ethynyl (B1212043) group via a Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene, followed by deprotection. This pathway focuses on first establishing the N1-allyl functionality, followed by the late-stage introduction of the C5-ethynyl group.
N1-Allylation Strategies for Indole Synthesis
The selective functionalization of the N1 position of the indole ring is a well-established area of organic synthesis. A variety of methods have been developed for the N-allylation of indoles, which can be broadly categorized into transition-metal catalyzed, metal-free, and base-catalyzed approaches. These strategies offer different levels of efficiency, selectivity, and functional group tolerance.
Transition-metal catalysis provides powerful and versatile methods for the N-allylation of indoles, often proceeding with high efficiency and selectivity under mild reaction conditions. Palladium and iridium complexes are among the most effective catalysts for this transformation.
Palladium-Catalyzed N-Allylation: Palladium-catalyzed N-allylation of indoles typically proceeds via a Tsuji-Trost type mechanism. These reactions often utilize a palladium(0) catalyst in the presence of a suitable ligand and a base. The reaction of indoles with allylic substrates like allylic acetates or carbonates is a common approach. A key challenge in the palladium-catalyzed allylation of indoles is controlling the regioselectivity between N1 and C3 attack, as the C3 position is often more nucleophilic. However, careful selection of reaction conditions, including the ligand and solvent, can favor N1-allylation. For instance, the use of polyethylene glycol (PEG) in water has been reported as an eco-friendly and efficient system for promoting N-allylation of indoles with allylic acetates using a palladium catalyst researchgate.net. Another strategy to achieve N1-selectivity involves the synergistic use of a palladium catalyst and a Lewis acid, such as titanium tetraisopropoxide, for the direct allylation of indoles with allylic alcohols nrochemistry.commdpi.com.
Iridium-Catalyzed N-Allylation: Iridium catalysts have emerged as highly effective for the regio- and enantioselective N-allylation of indoles. nih.govd-nb.info These reactions often employ a chiral iridium complex to achieve high levels of stereocontrol, which is particularly relevant for the synthesis of chiral N-allylindole derivatives. Iridium-catalyzed reactions typically utilize allylic carbonates or alcohols as the allylating agents. A notable advantage of some iridium-catalyzed systems is their ability to favor the formation of branched N-allyl products with high enantioselectivity. nih.gov For instance, the use of a single-component iridium catalyst has been shown to effectively catalyze the N-allylation of a broad range of substituted indoles with achiral linear allylic carbonates, affording enantioenriched branched N-allylindoles in high yields and excellent enantioselectivities (96–99% ee) nih.gov.
| Catalyst System | Allyl Source | Key Features | Reference |
| Pd(0) / Ligand | Allyl Acetate (B1210297)/Carbonate | Good yields, challenge in N1/C3 selectivity | researchgate.net |
| Pd(0) / Ti(OiPr)₄ | Allyl Alcohol | High N1-selectivity | nrochemistry.commdpi.com |
| Chiral Iridium Complex | Allyl Carbonate/Alcohol | High regio- and enantioselectivity for branched products | nih.govd-nb.info |
Metal-free approaches for N-allylation offer an attractive alternative to transition-metal-catalyzed methods, avoiding the potential for metal contamination in the final products. One such method involves the reductive N-alkylation of indoles with aldehydes in the presence of a reducing agent like triethylsilane (Et₃SiH) bldpharm.comorganic-chemistry.org. While this method is more general for N-alkylation, it can be adapted for N-allylation using α,β-unsaturated aldehydes. Another metal-free strategy involves the use of hypervalent iodine reagents or other organic promoters to activate the allyl source. These methods are often characterized by their operational simplicity and mild reaction conditions.
The classical approach to N-allylation of indoles involves the use of a base to deprotonate the indole nitrogen, followed by nucleophilic substitution with an allyl halide (e.g., allyl bromide or chloride). Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN). The choice of base and solvent can significantly influence the reaction efficiency and the N1/C3 selectivity. Stronger bases and polar aprotic solvents generally favor N-alkylation.
Intramolecular N-allylation reactions provide a powerful strategy for the synthesis of fused N-heterocyclic systems containing an indole moiety. These reactions typically involve an indole tethered to an allylic functionality. For instance, a palladium(0) and Brønsted acid co-catalyzed redox-neutral intramolecular N-allylation of indoles with alkynes has been reported for the synthesis of imidazolidinone-fused N-heterocycles sigmaaldrich.combeilstein-journals.org. This atom-economical approach avoids the need for a leaving group on the allyl moiety.
The development of stereoselective N-allylation methods is of significant interest for the synthesis of chiral indole-containing compounds. As mentioned previously, iridium-catalyzed reactions using chiral ligands have proven to be highly effective for the enantioselective N-allylation of indoles, providing access to branched N-allylindoles with high enantiomeric excess nih.gov. Palladium-catalyzed asymmetric allylic alkylation (AAA) has also been employed for the enantioselective N-allylation of indoles, although controlling the regioselectivity remains a key challenge. The use of specific chiral ligands, such as Trost ligands or phosphoramidites, can induce high levels of enantioselectivity in these transformations.
C5-Ethynylation Strategies for Indole Synthesis
The introduction of an ethynyl group at the C5 position of the indole nucleus is a challenging task due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at the C3 position. However, several methods have been developed to achieve regioselective C5-functionalization.
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are among the most powerful and widely used methods for forming carbon-carbon bonds between sp² and sp carbon centers. This reaction is highly effective for the C5-ethynylation of indoles, typically starting from a 5-haloindole precursor. The general reaction involves the coupling of a 5-haloindole (iodide, bromide, or triflate) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
The synthesis of 2-alkynylanilines, which are precursors for certain indole syntheses, often utilizes the Sonogashira cross-coupling of 2-haloanilines with terminal alkynes. researchgate.net This highlights the versatility of the reaction in building key intermediates. The efficiency of transition metal-catalyzed reactions involving alkynyl halides has been well-documented, providing a robust foundation for these synthetic approaches. nih.govresearchgate.net
Table 1: Examples of Palladium-Catalyzed C5-Ethynylation of Indole Derivatives
| Indole Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 5-Iodoindole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | >90 |
| 1-Allyl-5-bromoindole | Phenylacetylene | Pd(OAc)₂, XPhos | K₂CO₃ | Dioxane | 85 |
| 5-Triflyloxyindole | Ethynylbenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 78 |
Note: This table is illustrative and compiled from general knowledge of Sonogashira reactions applied to indole systems.
The mechanism of these reactions involves a catalytic cycle where the palladium(0) species undergoes oxidative addition into the carbon-halogen bond of the indole. Subsequent transmetalation with the copper(I) acetylide (formed from the terminal alkyne and copper co-catalyst) and reductive elimination yields the 5-alkynylindole and regenerates the palladium(0) catalyst.
Copper-catalyzed or mediated reactions provide an alternative to palladium-based systems for ethynylation. The Cadiot-Chodkiewicz coupling, for instance, can couple a 5-haloindole with a 1-alkyne, although it is more commonly used for synthesizing diynes. More relevant are copper-catalyzed methods that directly couple terminal alkynes with haloindoles, sometimes referred to as "ligand-free" or "ligand-assisted" Sonogashira-type reactions where copper plays a more central role.
Copper catalysis is also pivotal in the synthesis of 1,2,3-triazoles from terminal alkynes, demonstrating the ability of copper to activate the alkyne C-H bond. nih.govresearchgate.net This fundamental reactivity is harnessed in ethynylation reactions. Copper catalysts, often in the form of copper(I) salts like CuI, can facilitate the coupling of 5-iodoindoles with terminal alkynes, often requiring a base and a suitable solvent. These methods can sometimes offer advantages in terms of cost and sensitivity compared to palladium systems. Recent developments have shown copper-catalyzed methods for creating C-N and C-O bonds under microwave irradiation, showcasing the versatility of copper in heterocyclic synthesis. nih.gov Furthermore, copper-catalyzed annulation reactions of ethynyl-substituted precursors are effective for building complex heterocyclic structures. researchgate.net
Electrophilic alkynylation involves the use of an alkynyl cation equivalent that reacts with the electron-rich indole ring. epfl.ch Due to the indole's preference for C3 substitution, direct electrophilic C5-alkynylation of an unsubstituted indole is challenging and generally not feasible. However, this strategy can be employed if other positions are blocked or if a directing group is used to favor C5 attack.
The most common reagents for this purpose are hypervalent iodine reagents, such as alkynyl(phenyl)iodonium salts and ethynylbenziodoxolones (EBX reagents). nih.govresearchgate.netnih.gov These reagents act as sources of an electrophilic alkyne moiety. Gold or other Lewis acids can be used to catalyze the reaction. While direct C3 alkynylation is more common with these reagents, strategies to achieve functionalization on the benzene (B151609) ring are of high interest. epfl.chnih.gov The development of spirocyclic alkynyl hypervalent iodine reagents has further expanded the scope of these transformations. nih.gov Hypervalent iodine reagents are known for their low toxicity and ease of handling, making them attractive synthetic tools. organic-chemistry.orgarkat-usa.org
Table 2: Common Electrophilic Alkynylating Agents
| Reagent Class | Specific Example | Description |
| Alkynyliodonium Salts | [Ethynyl(phenyl)iodonium] triflate | Highly reactive, transfers an ethynyl cation equivalent. |
| Ethynylbenziodoxolones (EBX) | 1-(prop-1-yn-1-yl)-1,2-benziodoxol-3(1H)-one | More stable and easier to handle than iodonium salts. researchgate.net |
| Silylated EBX Reagents | TIPS-EBX | Transfers a protected ethynyl group (TIPS = triisopropylsilyl). epfl.ch |
An alternative to functionalizing a pre-formed indole ring is to construct the indole ring with the desired substituent already in place. The cyclization of 2-alkynylanilines is a powerful strategy for synthesizing a wide variety of substituted indoles. researchgate.netmdpi.com To obtain a 5-ethynylindole using this method, the starting aniline would need to bear an ethynyl group at the position that becomes C5 of the indole ring.
This process typically involves an intramolecular cyclization of a 2-alkynylaniline derivative. nih.gov The reaction can be promoted by bases or, more commonly, by transition metal catalysts, including gold, palladium, copper, and others. acs.orgacs.orgresearchgate.net The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization (e.g., 5-endo-dig vs. 6-exo-dig). For indole synthesis, a 5-endo-dig cyclization is required. rsc.org This approach allows for the synthesis of complex indoles by incorporating functionality into the aniline precursor. acs.orgrsc.org
For example, a 4-bromo-2-ethynylaniline could be subjected to a Sonogashira coupling to introduce a second alkyne at the 4-position. Subsequent transition-metal-catalyzed cyclization would then yield the 5-ethynylindole scaffold.
Direct C–H functionalization is an increasingly important area of synthesis due to its atom economy. researchgate.net This approach avoids the need for pre-functionalized substrates like haloindoles. researchgate.netrsc.org The direct alkynylation of the indole C5–H bond is challenging due to the lower reactivity of the C–H bonds on the benzene ring compared to those on the pyrrole (B145914) moiety. nih.govresearchgate.net
However, progress has been made using directing groups to guide a metal catalyst to a specific C–H bond. nih.gov For instance, a removable directing group placed at the N1 or C3 position can force a catalyst to activate a nearby C–H bond, such as at C4 or C7. nih.gov Achieving selective C5 functionalization is less common but has been reported for other types of C-C bond formations, often requiring specific catalytic systems. rsc.org Rhodium catalysts have been used for C-H alkynylation of indoles, with regioselectivity controlled by directing groups and additives. acs.orgresearchgate.netnih.gov While these methods are powerful, their application to direct C5-ethynylation specifically is still an evolving area of research. Palladium-catalyzed C-H functionalization has also been extensively studied for indoles, though often favoring other positions. researchgate.netbeilstein-journals.orgbeilstein-journals.org
Convergent and Divergent Synthesis Routes to this compound
The synthesis of this compound can be approached using either convergent or divergent strategies.
A convergent synthesis would involve preparing the two key fragments of the molecule separately and then combining them in a late-stage step.
Route A (Convergent):
Synthesize 1-allyl-5-bromoindole. This is typically achieved by first N-allylating indole using an allyl halide (e.g., allyl bromide) and a base, followed by regioselective bromination at the C5 position.
Couple 1-allyl-5-bromoindole with a suitable terminal alkyne (e.g., trimethylsilylacetylene) via a Sonogashira reaction.
If a protected alkyne was used, a final deprotection step would be required to yield this compound.
A divergent synthesis would start from a common intermediate that is then modified to create a library of related compounds, including the target molecule.
Route B (Divergent):
Synthesize 5-bromoindole or 5-ethynylindole as a key intermediate. For example, 5-bromoindole can be prepared and then subjected to a Sonogashira coupling to yield 5-ethynylindole.
From this common intermediate (5-ethynylindole), a variety of substituents can be introduced at the N1 position.
For the target molecule, N-alkylation of 5-ethynylindole with allyl bromide in the presence of a base (e.g., NaH, K₂CO₃) would furnish this compound. This approach is advantageous if a series of N1-substituted-5-ethynylindoles are desired.
Considerations for Scalability and Green Chemistry Principles in Synthesis
The industrial production of specialized organic compounds such as this compound necessitates a thorough evaluation of synthetic routes not only for their chemical efficiency but also for their scalability and adherence to the principles of green chemistry. A sustainable synthetic process aims to minimize environmental impact, reduce waste, and ensure economic viability on a large scale. The synthesis of this compound can be conceptually divided into two primary transformations: the introduction of the ethynyl group at the C5 position of the indole scaffold and the subsequent N-allylation.
A plausible and widely utilized method for the formation of the C-C triple bond is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For the synthesis of the precursor, 5-ethynyl-1H-indole, a suitable starting material would be a 5-haloindole, such as 5-bromo-1H-indole.
From a scalability perspective, the transition from laboratory-scale to industrial production of 5-ethynyl-1H-indole via the Sonogashira coupling presents several challenges. These include the cost and toxicity of the palladium catalyst, the need for phosphine ligands which can be air-sensitive and toxic, and the potential for side reactions such as the Glaser-Hay homocoupling of the terminal alkyne. To address these, research has focused on developing more robust and efficient catalytic systems. The use of heterogeneous palladium catalysts, for instance, offers significant advantages in a large-scale setting. These catalysts, where palladium is supported on materials like activated carbon or silica, can be more easily separated from the reaction mixture and potentially recycled, thereby reducing costs and minimizing metal contamination in the final product. Furthermore, advancements in catalyst design have explored phosphine-free palladium systems to enhance stability and reduce toxicity. The choice of base and solvent is also critical for a scalable process, with less hazardous and more easily recoverable options being preferred.
The second key transformation, the N-allylation of 5-ethynyl-1H-indole to yield the final product, also requires careful consideration for large-scale and green synthesis. Direct N-alkylation of indoles can be challenging due to the competing C3-alkylation. A common approach involves the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an allyl halide. However, this often requires anhydrous conditions and stoichiometric amounts of strong bases, which can be problematic on an industrial scale.
A greener and more scalable alternative for the N-allylation of indoles is the use of phase-transfer catalysis (PTC). nih.govthieme-connect.com This methodology employs a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the transfer of the indole anion from the solid or aqueous phase to the organic phase where the reaction with the allyl halide occurs. PTC offers several advantages, including milder reaction conditions, the use of inexpensive and less hazardous bases like potassium carbonate, and often the ability to use water as a solvent, which is a significant improvement from a green chemistry perspective. nih.govthieme-connect.com The operational simplicity and reduced need for stringent anhydrous conditions make PTC an attractive option for industrial applications.
The following tables provide a comparative overview of different approaches for the key synthetic steps in the preparation of this compound, highlighting aspects relevant to scalability and green chemistry.
Table 1: Comparison of Methodologies for the Synthesis of 5-Ethynyl-1H-indole via Sonogashira Coupling
| Feature | Homogeneous Palladium Catalysis | Heterogeneous Palladium Catalysis | Copper-Catalyzed (Phosphine-Free) |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd on Carbon, Pd on Silica | CuI |
| Scalability | Moderate; catalyst cost and removal can be challenging. | High; easier catalyst separation and potential for recycling. | High; lower cost of copper catalyst. |
| Green Aspects | Use of toxic phosphine ligands and potential for metal contamination. | Reduced metal waste through catalyst recycling. | Avoids the use of palladium and phosphine ligands. |
| Reaction Conditions | Typically requires organic solvents and an inert atmosphere. | Can be adapted to greener solvents; may require higher temperatures. | Often requires milder conditions. |
| Key Challenges | Catalyst deactivation, product purification from catalyst residues. | Lower catalytic activity compared to homogeneous systems in some cases. | Potential for Glaser homocoupling side reactions. |
Table 2: Comparison of Methodologies for the N-Allylation of 5-Ethynyl-1H-indole
| Feature | Traditional N-Allylation (Strong Base) | Phase-Transfer Catalysis (PTC) | Iron-Catalyzed N-Alkylation of Indolines | Rhodium-Catalyzed Asymmetric N-Allylation |
| Reagents | NaH, KHMDS in anhydrous organic solvents. | Quaternary ammonium salt, K₂CO₃, in a biphasic system. | Iron catalyst, alcohol, followed by oxidation. | Rh(I)/chiral ligand, aryl hydrazine, allene, followed by Fischer indolization. |
| Scalability | Moderate; requires handling of pyrophoric bases and strict anhydrous conditions. | High; operationally simple and uses safer reagents. | Potentially high; uses an inexpensive and abundant metal catalyst. | Lower; catalyst and ligand costs may be prohibitive for large-scale synthesis. |
| Green Aspects | Generates stoichiometric salt waste and uses hazardous reagents and solvents. | Often allows for the use of water as a solvent and milder bases. | Avoids strong bases and utilizes alcohols as alkylating agents. | High atom economy in the one-pot procedure. |
| Selectivity | Risk of C3-allylation. | Generally good N-selectivity. | Requires a two-step, one-pot procedure from the corresponding indoline. | Excellent N-selectivity and provides enantiocontrol. |
| Key Challenges | Safety concerns with strong bases, and waste disposal. | Catalyst cost and separation, though often used in catalytic amounts. | Requires an additional oxidation step. | High cost of rhodium and specialized chiral ligands. |
Reactivity and Chemical Transformations of 1 Allyl 5 Ethynyl 1h Indole
Reactions Involving the N1-Allyl Group
The allyl group attached to the indole (B1671886) nitrogen is susceptible to a variety of reactions common to alkenes, with the indole nucleus influencing the reactivity and, in some cases, participating in subsequent transformations.
The N-allyl group of 1-Allyl-5-ethynyl-1H-indole can participate in olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. chemrxiv.org Ring-closing metathesis (RCM) is particularly relevant when a second alkene is introduced into the molecule. For instance, if the C2 or C7 position of the indole is functionalized with another alkenyl chain, RCM can be employed to construct novel polycyclic indole derivatives. nih.gov Ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, are commonly employed for these transformations. chemrxiv.orgresearchgate.net The reaction typically proceeds under mild conditions, demonstrating tolerance to the ethynyl (B1212043) group, provided appropriate catalyst selection.
Table 1: Representative Catalysts for Ring-Closing Metathesis of N-Allyl Indoles
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) |
|---|---|---|---|
| Grubbs' First Generation | 5-10 | Dichloromethane | 25-40 |
| Grubbs' Second Generation | 1-5 | Dichloromethane, Toluene | 25-80 |
The double bond of the N-allyl group can undergo electrophilic addition reactions. For instance, halogenation with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would lead to the formation of a dihalo-propane derivative attached to the indole nitrogen. Similarly, hydrohalogenation with acids such as HBr or HCl would be expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon. However, it is crucial to consider the potential for competing electrophilic substitution on the electron-rich indole ring, particularly at the C3 position. bhu.ac.in Reaction conditions would need to be carefully controlled to favor addition to the allyl group over substitution on the indole core.
The allyl group is also amenable to radical reactions. For instance, radical-mediated hydrostannation using a reagent like tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) would result in the saturation of the double bond. Furthermore, certain nickel-catalyzed cross-coupling reactions involving alkyl halides have been shown to proceed through radical intermediates, which could potentially engage the allyl group. rsc.org
The allylic position of the N-allyl group (the CH₂ group adjacent to the double bond) can be functionalized. For example, allylic oxidation using reagents like selenium dioxide (SeO₂) or chromium-based oxidants could introduce a hydroxyl group at this position. Additionally, transition metal-catalyzed allylic amination or alkylation reactions provide routes to introduce new functional groups at the allylic carbon. rsc.org Palladium and iridium catalysts have been particularly effective in the asymmetric allylic alkylation of indolines, which are subsequently oxidized to the corresponding N-allylindoles. rsc.org
N-allyl indoles can undergo sigmatropic rearrangements, most notably the aza-Claisen rearrangement. acs.org This mdpi.commdpi.com-sigmatropic rearrangement typically requires thermal or Lewis acid-catalyzed conditions. princeton.eduwikipedia.org In the context of this compound, heating could induce the migration of the allyl group from the nitrogen atom to the C2 position of the indole ring, furnishing 2-allyl-5-ethynyl-1H-indole. organic-chemistry.org This transformation provides a valuable method for the C-alkylation of the indole core. The presence of substituents on the allyl chain can influence the stereochemical outcome of the rearrangement. wikipedia.org
Table 2: Conditions for Aza-Claisen Rearrangement of N-Allyl Indoles
| Condition | Catalyst/Solvent | Temperature (°C) | Product |
|---|---|---|---|
| Thermal | High-boiling solvent (e.g., N,N-diethylaniline) | 180-220 | 2-Allylindole derivative |
Reactions Involving the C5-Ethynyl Group
The terminal alkyne at the C5 position is a versatile functional group that serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The ethynyl group of this compound is an excellent dienophile or dipolarophile for cycloaddition reactions. For example, it can undergo [3+2] cycloadditions with azides to form triazoles, a reaction often catalyzed by copper(I) salts (the "click" reaction). Similarly, reaction with nitrile oxides would yield isoxazoles. researchgate.net These cycloaddition reactions are highly efficient and regioselective, providing a straightforward route to complex heterocyclic systems fused or appended to the indole core.
The terminal alkyne is a prime substrate for the Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction allows for the direct attachment of various aryl or vinyl substituents to the C5 position of the indole, providing a powerful tool for extending the conjugation of the system and synthesizing more complex derivatives. nih.gov The reaction is generally high-yielding and tolerates a wide range of functional groups.
Table 3: Typical Conditions for Sonogashira Coupling
| Component | Example |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine, Diisopropylethylamine |
| Solvent | Tetrahydrofuran (B95107), Dimethylformamide |
The ethynyl group can be hydrated to form a carbonyl group. In the presence of a strong acid and a mercury(II) salt catalyst, Markovnikov addition of water occurs to yield an enol intermediate, which then tautomerizes to the more stable methyl ketone. khanacademy.orglumenlearning.comlibretexts.org This reaction would convert the 5-ethynyl group into a 5-acetyl group, providing a 1-allyl-5-acetyl-1H-indole. chemistrysteps.comlibretexts.org
The triple bond of the ethynyl group can be fully or partially reduced. Catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst would reduce the alkyne all the way to an ethyl group, yielding 1-allyl-5-ethyl-1H-indole. For a partial reduction to the corresponding alkene (1-allyl-5-vinyl-1H-indole), Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is typically used, which selectively produces the cis-alkene.
Click Chemistry Reactions (e.g., CuAAC)
The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with various organic azides in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, would be expected to proceed smoothly to afford the corresponding triazole-linked indole conjugates.
The general scheme for the CuAAC reaction of this compound is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Organic Azide (R-N₃) | Cu(I) | 1-Allyl-5-(4-R-1H-1,2,3-triazol-1-yl)-1H-indole |
This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for the synthesis of functionalized indole derivatives for applications in medicinal chemistry and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
The ethynyl group is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. This compound can readily participate in Sonogashira coupling reactions with various aryl halides or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is a powerful method for the synthesis of arylethynyl and vinylethynyl indoles.
Heck Reaction: While the Heck reaction typically involves the coupling of an unsaturated halide with an alkene, variations involving alkynes are known. The ethynyl group of this compound could potentially undergo Heck-type reactions, although this is a less common transformation for terminal alkynes compared to Sonogashira coupling.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. While the ethynyl group itself is not a direct participant in the standard Suzuki reaction, it can be transformed into a vinylboronate ester via hydroboration. This intermediate could then undergo a Suzuki coupling with an aryl or vinyl halide, providing a route to stilbene-like structures.
Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. Similar to the Suzuki reaction, the ethynyl group can be converted to a vinylstannane intermediate, which can then be used in a Stille coupling reaction.
The following table summarizes the potential palladium-catalyzed cross-coupling reactions of this compound:
| Reaction | Coupling Partner | Key Reagents | Product Type |
| Sonogashira | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted alkyne |
| Heck | Unsaturated Halide | Pd catalyst, Base | Enynes (less common) |
| Suzuki | Aryl/Vinyl Halide (after hydroboration) | 1. Hydroboration reagent 2. Pd catalyst, Base | Disubstituted Alkenes |
| Stille | Aryl/Vinyl Halide (after hydrostannylation) | 1. Organotin hydride 2. Pd catalyst | Disubstituted Alkenes |
Cycloaddition Reactions
The ethynyl and allyl groups of this compound can participate in various cycloaddition reactions, leading to the formation of new ring systems.
[2+2] Cycloaddition: The photochemical [2+2] cycloaddition of the alkyne with an alkene can lead to the formation of a cyclobutene (B1205218) ring. Similarly, the allyl group could potentially undergo [2+2] cycloaddition with a suitable reaction partner.
[3+2] Cycloaddition: The ethynyl group is an excellent dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides (as seen in the CuAAC reaction), nitrile oxides, and nitrones. These reactions provide access to a variety of five-membered heterocyclic rings attached to the indole core.
Diels-Alder Reaction: The ethynyl group can act as a dienophile in Diels-Alder reactions with conjugated dienes, leading to the formation of a six-membered ring. While less reactive than electron-deficient alkynes, the reaction can often be promoted by thermal or Lewis acid-catalyzed conditions. The allyl group can also serve as a dienophile in this reaction.
Hydration and Other Nucleophilic Additions to the Alkyne
The carbon-carbon triple bond of the ethynyl group is susceptible to attack by nucleophiles.
Hydration: In the presence of a strong acid and a mercury(II) salt catalyst (Markovnikov hydration) or through a hydroboration-oxidation sequence (anti-Markovnikov hydration), the alkyne can be hydrated to form a ketone. The Markovnikov hydration of this compound would yield 1-Allyl-5-acetyl-1H-indole.
Other Nucleophilic Additions: Other nucleophiles, such as amines, thiols, and alcohols, can also add across the triple bond, often catalyzed by transition metals, to provide a variety of functionalized alkene derivatives.
Alkyne Metathesis
Alkyne metathesis, a reaction that involves the scrambling of alkyne fragments, can be catalyzed by certain transition metal complexes, typically molybdenum or tungsten alkylidynes. This compound could potentially undergo self-metathesis to form a dimeric diyne or cross-metathesis with another terminal or internal alkyne to generate new, more complex alkynes.
Reactivity of the Indole Core
The indole ring itself is an electron-rich aromatic system and is prone to electrophilic attack. The position of substitution is influenced by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution
The N-allyl group is generally considered to be weakly electron-withdrawing through an inductive effect, while the C5-ethynyl group is also electron-withdrawing. These electronic factors, combined with the inherent reactivity of the indole nucleus, direct incoming electrophiles to specific positions.
Regioselectivity at C3, C2, C6, C4, and C7: The C3 position of the indole ring is the most nucleophilic and is the primary site of electrophilic attack. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). If the C3 position is blocked, electrophilic substitution can occur at the C2 position. Substitution on the benzene (B151609) portion of the indole ring is less favorable but can occur under more forcing conditions. The directing effects of the N1-allyl and C5-ethynyl groups would likely favor substitution at the C6 and C4 positions over the C7 position. The precise regioselectivity will depend on the nature of the electrophile and the reaction conditions.
The expected order of reactivity for electrophilic aromatic substitution on the indole core of this compound is:
C3 > C2 > C6 ≈ C4 > C7
Metalation and Lithiation Strategies
The presence of an acidic terminal acetylenic proton and various C-H bonds on the indole nucleus makes this compound a prime candidate for metalation and lithiation reactions. These strategies are pivotal for the introduction of a wide range of electrophiles, enabling the synthesis of more complex molecular architectures.
The most acidic proton in this compound is that of the terminal ethynyl group. Treatment with organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF), is expected to selectively deprotonate the alkyne, forming a lithium acetylide. This intermediate is a potent nucleophile that can react with a variety of electrophiles.
Beyond the acetylenic proton, directed ortho-metalation (DoM) strategies can be envisioned. The indole nitrogen, after deprotonation with a strong base, can direct lithiation to the C2 position. However, the N-allyl group might sterically hinder this approach to some extent. Alternatively, the inherent reactivity of the indole C2 position makes it susceptible to deprotonation with strong bases like tert-butyllithium, especially in the presence of a directing group or under specific reaction conditions. The regioselectivity of lithiation is a critical aspect, and while the acetylenic proton is the most kinetically favored site for deprotonation, thermodynamic control or the use of specific ligand-base combinations could potentially direct lithiation to other positions on the indole ring.
Table 1: Predicted Products from Lithiation and Subsequent Electrophilic Quench of this compound
| Electrophile | Predicted Product after Reaction with Lithium Acetylide |
| Iodomethane (CH₃I) | 1-Allyl-5-(prop-1-yn-1-yl)-1H-indole |
| Benzaldehyde (PhCHO) | 1-(1-Allyl-1H-indol-5-yl)-3-phenylprop-2-yn-1-ol |
| Carbon dioxide (CO₂) | 3-(1-Allyl-1H-indol-5-yl)propiolic acid |
| Trimethylsilyl chloride (TMSCl) | 1-Allyl-5-((trimethylsilyl)ethynyl)-1H-indole |
Cycloaddition Reactions of the Indole Ring System
The indole nucleus of this compound can participate as a 2π, 4π, or even a dienophilic component in various cycloaddition reactions, leading to the formation of complex polycyclic systems.
The C2=C3 double bond of the indole ring can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. This reactivity is often enhanced by the presence of electron-withdrawing groups on the indole nitrogen, although the electron-donating nature of the N-allyl group might disfavor this pathway unless a Lewis acid catalyst is employed to activate the indole system.
Conversely, the indole ring can also function as a diene. For instance, in the presence of highly reactive dienophiles, the benzene portion of the indole can participate in [4+2] cycloadditions, although this typically requires harsh conditions or specific activation.
More commonly, the indole nucleus undergoes [3+2] cycloaddition reactions. For example, with nitrile oxides or azides, the C2=C3 bond can react to form isoxazoline- or triazoline-fused indole derivatives, respectively. The ethynyl group at the C5 position can also readily participate in 1,3-dipolar cycloadditions. For instance, reaction with azides would lead to the formation of a triazole ring, a reaction often catalyzed by copper(I) (the "click" reaction).
The N-allyl group itself can participate in intramolecular cycloadditions. Upon thermal or photochemical activation, a [4+2] cycloaddition between the allyl group and the indole C2=C3 bond could potentially lead to the formation of a fused piperidine (B6355638) ring system, though this is a less common reaction pathway for simple N-allyl indoles.
Cascade and Multicomponent Reactions Incorporating this compound
The multifunctional nature of this compound makes it an ideal substrate for cascade and multicomponent reactions (MCRs), allowing for the rapid construction of complex molecular scaffolds in a single synthetic operation.
A prominent example of a cascade reaction involving a terminal alkyne is the Sonogashira coupling followed by an intramolecular cyclization. For instance, coupling of this compound with an appropriately substituted aryl or vinyl halide could be followed by an intramolecular Heck reaction involving the N-allyl group, leading to the formation of complex fused heterocyclic systems.
In the realm of MCRs, the terminal alkyne functionality is a versatile handle. For example, in a three-component reaction, this compound could react with an aldehyde and an amine in the presence of a suitable catalyst (e.g., copper or gold) to generate propargylamines. These products can then undergo further transformations. Indoles are known to participate in various MCRs, and the presence of both the allyl and ethynyl groups offers multiple points of reactivity that can be exploited for the synthesis of diverse heterocyclic libraries. nih.govrsc.org
Table 2: Plausible Multicomponent Reactions Involving this compound
| Reaction Type | Reactants | Potential Product Class |
| A³ Coupling (Aldehyde-Alkyne-Amine) | This compound, Formaldehyde, Piperidine | Propargylamine derivative |
| Mannich-type reaction | This compound, Aldehyde, Secondary Amine | 3-Aminoalkylated indole derivative |
| Ugi Reaction (if indole nitrogen participates) | This compound, Aldehyde, Amine, Isocyanide | Complex peptide-like structures |
Chemo-, Regio-, and Stereoselectivity in Complex Transformations
In complex transformations involving this compound, controlling chemo-, regio-, and stereoselectivity is paramount for achieving the desired synthetic outcome.
Chemoselectivity: The presence of multiple reactive sites—the terminal alkyne, the N-allyl group, and the indole ring—necessitates careful selection of reagents and reaction conditions to achieve chemoselectivity. For instance, under mild basic conditions, a reaction is most likely to occur at the acidic terminal alkyne. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, would also selectively occur at the C-H bond of the alkyne. Conversely, reactions targeting the N-allyl group, such as dihydroxylation or epoxidation, could be performed using reagents that are unreactive towards the alkyne and the indole core under the chosen conditions.
Regioselectivity: For reactions involving the indole nucleus, regioselectivity is a key consideration. Electrophilic aromatic substitution on the indole ring typically occurs at the C3 position due to the electron-rich nature of the pyrrole (B145914) ring. The N-allyl group is not expected to significantly alter this preference. In the case of lithiation, as discussed earlier, the site of deprotonation can be controlled by kinetic versus thermodynamic conditions and the choice of the base.
Stereoselectivity: Reactions involving the N-allyl group can introduce new stereocenters. For example, asymmetric dihydroxylation or epoxidation of the allyl double bond would lead to the formation of chiral diols or epoxides. The stereochemical outcome of such reactions can often be controlled by using chiral catalysts or reagents. In cycloaddition reactions, the stereochemistry of the newly formed rings is governed by the principles of orbital symmetry and steric interactions, with endo/exo selectivity being a critical factor in Diels-Alder reactions. nih.gov
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
Elucidation of Reaction Intermediates and Transition States via Advanced NMR Techniques
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring reaction kinetics and identifying transient species in solution. Techniques such as 2D NMR (COSY, HSQC, HMBC), in-situ reaction monitoring, and variable temperature (VT) NMR would be pivotal in studying reactions involving 1-Allyl-5-ethynyl-1H-indole.
In-situ NMR monitoring allows for the real-time tracking of reactant consumption and product formation, which can reveal the presence of short-lived intermediates. nih.gov For instance, in a hypothetical metal-catalyzed cross-coupling reaction at the ethynyl (B1212043) group, monitoring the ¹H and ¹³C NMR spectra could identify coordination complexes with the metal catalyst or transient organometallic species. The disappearance of the acetylenic proton signal and the appearance of new aromatic or vinyl signals would signify reaction progression.
VT-NMR experiments could be employed to study dynamic processes or to stabilize and detect thermally sensitive intermediates. By lowering the temperature, the lifetime of an intermediate might be extended sufficiently to allow for its characterization by a suite of 2D NMR experiments, providing crucial connectivity information for structure elucidation.
Hypothetical ¹H NMR Data for this compound and a Postulated Intermediate:
| Proton | This compound (Predicted δ, ppm) | Hypothetical Intermediate (Predicted δ, ppm) | Key Observations for Intermediate |
| H1' (Allyl) | 6.05-5.95 (m) | 6.10-6.00 (m) | Minor downfield shift due to electronic changes. |
| H2' (Allyl) | 5.20-5.10 (m) | 5.25-5.15 (m) | Minor downfield shift. |
| H3' (Allyl) | 4.75 (d) | 4.80 (d) | Slight downfield shift. |
| H2 (Indole) | 7.20 (d) | 7.35 (d) | Significant downfield shift upon catalyst coordination. |
| H3 (Indole) | 6.55 (d) | 6.65 (d) | Downfield shift. |
| H4 (Indole) | 7.80 (s) | 7.95 (s) | Downfield shift due to proximity to reaction center. |
| H6 (Indole) | 7.40 (d) | 7.55 (d) | Downfield shift. |
| H7 (Indole) | 7.65 (d) | 7.75 (d) | Downfield shift. |
| Ethynyl-H | 3.10 (s) | N/A | Signal disappears upon substitution. |
This interactive table presents predicted chemical shifts based on data from analogous indole (B1671886) compounds. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of products and for tracking the components of a reaction mixture with high precision and sensitivity. nih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap provide exact mass measurements, allowing for the unambiguous determination of molecular formulas. nih.gov
During a reaction, aliquots can be analyzed by LC-MS to monitor the formation of this compound and any byproducts. The high mass accuracy of HRMS helps distinguish between compounds with very similar nominal masses. For example, the expected monoisotopic mass of the target compound (C₁₃H₁₁N) is 181.0891 Da. HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for its successful synthesis.
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion of the product. The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound by comparing it to predicted fragmentation pathways or data from analogous structures. upsc.se For this compound, key fragments would likely arise from the loss of the allyl group or fragmentation of the indole ring. nih.gov
Predicted HRMS Fragmentation Data for this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Identity |
| 182.0964 ([M+H]⁺) | 141.0573 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 182.0964 ([M+H]⁺) | 115.0542 | [C₉H₆]⁺ (Fragment from indole core) |
| 182.0964 ([M+H]⁺) | 91.0542 | [C₇H₇]⁺ (Tropylium ion) |
This interactive table outlines a plausible fragmentation pattern for the target molecule. nist.gov
Vibrational Spectroscopy (IR, Raman) for Bonding and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. These methods are complementary and can be used to confirm the structure of this compound.
FT-IR spectroscopy would be expected to show characteristic absorption bands for the key functional groups. The N-H stretching vibration of the indole ring is typically absent due to N-alkylation. The terminal alkyne C≡C-H stretch should appear as a sharp, weak band around 3300 cm⁻¹, while the C≡C stretch would be observed near 2100 cm⁻¹. The allyl group would exhibit characteristic C-H stretching frequencies above 3000 cm⁻¹ and a C=C stretching vibration around 1640 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the indole ring would also be present. researchgate.netmdpi.commdpi.com
Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would be an excellent tool for characterizing the C≡C bond of the ethynyl group and the C=C bonds of the allyl and indole moieties.
Expected Key Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Alkyne C-H | Stretch | ~3300 | Weak |
| Aromatic C-H | Stretch | 3100-3000 | Moderate |
| Alkene C-H (Allyl) | Stretch | 3100-3000 | Moderate |
| Alkyne C≡C | Stretch | ~2110 | Strong |
| Alkene C=C (Allyl) | Stretch | ~1645 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | Strong |
This interactive table summarizes the anticipated vibrational modes for the target compound.
X-ray Crystallography of Key Derivatives for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself may be challenging, derivatization can facilitate crystallization. For instance, a reaction at the ethynyl group to introduce a larger, more rigid substituent could yield a crystalline derivative. nih.gov
An X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. mdpi.com For reactions that generate new stereocenters, X-ray crystallography of a suitable derivative is the gold standard for determining the absolute stereochemistry, provided a chiral center is present or introduced. researchgate.net The analysis of the crystal packing can also reveal intermolecular interactions, such as π-stacking or hydrogen bonds, which govern the solid-state properties of the material. nih.gov
Chiral HPLC and GC for Enantiomeric and Diastereomeric Excess Determination
In asymmetric synthesis, determining the stereochemical purity of the product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for separating enantiomers and diastereomers and quantifying the enantiomeric excess (ee) or diastereomeric excess (de).
If this compound were to undergo a reaction that creates a new chiral center, for example, an asymmetric addition to the alkyne, the resulting product mixture would need to be analyzed for its enantiomeric composition. This is achieved by using a chiral stationary phase (CSP) in the HPLC or GC column. The CSP interacts differently with the two enantiomers, leading to different retention times and thus their separation. youtube.comcsfarmacie.cz
The choice of the CSP (e.g., polysaccharide-based, cyclodextrin-based) and the mobile phase is critical for achieving baseline separation of the enantiomers. nih.gov By integrating the peak areas of the two enantiomer signals, the enantiomeric excess can be calculated accurately. This analytical step is fundamental to evaluating the effectiveness of a chiral catalyst or reagent used in the synthesis. researchgate.net
Computational and Theoretical Studies of 1 Allyl 5 Ethynyl 1h Indole and Its Derivatives
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1-allyl-5-ethynyl-1H-indole. DFT studies on substituted indoles would likely focus on understanding the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity indicators.
For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich indole (B1671886) ring, while the LUMO would be distributed across the entire π-system, including the ethynyl (B1212043) and allyl substituents. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity. The presence of the electron-withdrawing ethynyl group at the C5 position would likely lower the energy of the HOMO and LUMO compared to unsubstituted indole, potentially influencing its susceptibility to electrophilic and nucleophilic attack.
Table 1: Predicted Electronic Properties of Substituted Indoles from DFT Calculations
| Property | Expected Trend for this compound | Rationale |
|---|---|---|
| HOMO Energy | Lowered | Influence of the electron-withdrawing ethynyl group. |
| LUMO Energy | Lowered | Extended π-conjugation and influence of the ethynyl group. |
| HOMO-LUMO Gap | Potentially reduced | Combination of substituent effects, suggesting increased reactivity. |
These calculations would also be crucial in predicting sites of reactivity. The nitrogen atom of the indole ring and the terminal carbon of the ethynyl group are expected to be nucleophilic centers, while the C2 and C3 positions of the indole ring are prone to electrophilic attack.
Conformational Analysis and Energy Landscapes
The presence of the flexible allyl group at the N1 position introduces conformational complexity to this compound. Conformational analysis studies would aim to identify the most stable conformers and the energy barriers between them. These studies are typically performed by systematically rotating the rotatable bonds and calculating the potential energy at each step.
For the N-allyl group, the key dihedral angle is the C2-N1-Cα-Cβ angle. The energy landscape would likely reveal several local minima corresponding to different orientations of the allyl group relative to the indole ring. The global minimum would represent the most populated conformation in the ground state. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its interactions with other molecules.
Investigation of Reaction Mechanisms and Energy Barriers
Theoretical studies are invaluable for mapping out the reaction pathways and calculating the associated energy barriers for reactions involving this compound. For instance, the ethynyl group can undergo various transformations, such as cycloaddition reactions. Computational modeling could elucidate the mechanism of a [3+2] cycloaddition with an azide, for example, to form a triazole.
Such a study would involve locating the transition state structures for the reaction and calculating the activation energies. This information provides insights into the reaction kinetics and helps to predict the feasibility of a particular transformation under different conditions. Similarly, reactions involving the allyl group, such as electrophilic addition to the double bond, could be investigated to understand the regioselectivity and stereoselectivity of the process.
Theoretical Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of this compound.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
IR Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. The characteristic stretching frequencies for the C≡C bond of the ethynyl group and the C=C bond of the allyl group would be of particular interest.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The extended conjugation provided by the ethynyl group is expected to cause a red shift in the absorption maxima compared to unsubstituted indole.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Approximate Wavenumber/Chemical Shift |
|---|---|---|
| IR | C≡C stretch | ~2100-2200 cm⁻¹ |
| IR | C=C stretch (allyl) | ~1640-1680 cm⁻¹ |
| ¹³C NMR | Acetylenic carbons | ~70-90 ppm |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide information on static properties, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its interactions with other molecules or a solvent. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movement over time.
These simulations could reveal how the molecule behaves in a solution, including the conformational dynamics of the allyl group and the solvation shell around the molecule. Furthermore, MD simulations can be used to study the intermolecular interactions between multiple molecules of this compound or its interactions with a biological target, such as a protein. This can provide insights into its potential for self-assembly or its binding mode to a receptor.
Theoretical Structure-Reactivity Relationships
By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity, theoretical structure-reactivity relationships can be established. For example, one could investigate the effect of substituting the hydrogen on the ethynyl group with different functional groups or altering the substituents on the indole ring.
These studies would involve calculating descriptors such as the HOMO-LUMO gap, atomic charges, and electrostatic potential for a series of related molecules. The correlation of these descriptors with experimentally observed reactivity can lead to a deeper understanding of the factors governing the chemical behavior of this class of compounds and can guide the design of new molecules with desired properties.
Applications in Advanced Synthetic Chemistry and Material Science
1-Allyl-5-ethynyl-1H-indole as a Versatile Building Block in Complex Molecule Synthesis
The indole (B1671886) framework is a ubiquitous feature in a vast number of natural products and pharmaceutically active compounds. nih.gov The strategic placement of both an allyl and an ethynyl (B1212043) group on the indole scaffold, as seen in this compound, provides multiple points for molecular elaboration, making it an attractive starting material for the synthesis of intricate organic molecules.
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its constituent parts suggest significant potential. The N-allyl group can be a precursor to various functional groups or can participate in cyclization reactions to form new rings, a common strategy in alkaloid synthesis. nih.govnih.gov For instance, iridium-catalyzed N-allylation of indoles has been shown to produce enantioenriched products that are precursors to monoamine reuptake inhibitors and other biologically active molecules. nih.gov
The 5-ethynyl group is a powerful handle for introducing molecular complexity through various coupling reactions such as Sonogashira, Suzuki, and Glaser couplings. These reactions are instrumental in constructing the carbon skeleton of many complex natural products. The combination of these two functional groups allows for a divergent synthetic approach, where either the allyl or the ethynyl group can be manipulated selectively. For example, the ethynyl group could be coupled with a suitable partner, followed by an intramolecular cyclization involving the allyl group to construct polycyclic indole alkaloids. The indole nucleus itself is a core component of numerous natural products, including the anticancer agents vinblastine (B1199706) and vincristine. researchgate.net
The reactivity of this compound makes it an ideal scaffold for the construction of novel and complex heterocyclic systems. The N-allyl group can undergo a variety of transformations, including isomerization, oxidation, and participation in pericyclic reactions, to generate diverse structures. nih.gov For example, transition-metal-catalyzed reactions of N-allyl indoles can lead to the formation of fused polycyclic indole derivatives. datapdf.com
Simultaneously, the ethynyl group can be utilized in cycloaddition reactions, such as the Huisgen [3+2] cycloaddition with azides to form triazoles, or in transition-metal-catalyzed annulations to construct new fused rings. The combination of these reactive sites on a single indole core allows for the development of cascade reactions, where a single synthetic operation can lead to a significant increase in molecular complexity, affording unique and diverse heterocyclic libraries for drug discovery and material science. nih.gov
Table 1: Potential Heterocyclic Architectures from this compound
| Reaction Type involving N-Allyl Group | Reaction Type involving C5-Ethynyl Group | Resulting Heterocyclic Scaffold |
|---|---|---|
| Intramolecular Heck Reaction | Sonogashira Coupling | Fused Polycyclic Indoles |
| Ring-Closing Metathesis (with another olefin) | Click Chemistry (with azides) | Macrocyclic Indole-Triazole Hybrids |
| acs.orgacs.org-Sigmatropic Rearrangement | Cadiot-Chodkiewicz Coupling | Functionalized Indole Cores |
The synthesis of macrocycles and polycyclic compounds is a significant area of organic chemistry, with applications ranging from host-guest chemistry to the development of new therapeutics. nih.gov this compound is a promising synthon for such structures due to the presence of two distinct reactive termini.
The terminal alkyne of the ethynyl group is particularly well-suited for macrocyclization reactions. For instance, under Glaser or Eglinton coupling conditions, it could undergo homocoupling to form a macrocycle containing two indole units linked by a diyne bridge. Alternatively, an intramolecular cyclization between the allyl and ethynyl groups, potentially mediated by a transition metal catalyst, could lead to the formation of a new ring fused to the indole core, thereby constructing a polycyclic system. nsf.gov Ring-closing metathesis (RCM) involving the N-allyl group and another olefin tethered to the ethynyl group represents another powerful strategy for the synthesis of indole-containing macrocycles. mdpi.com
Role in Catalyst Design and Ligand Development
The indole scaffold and its derivatives have been explored as ligands for transition metal catalysts. The nitrogen atom of the indole ring, as well as appended functional groups, can serve as coordination sites for metal ions. mdpi.com The structure of this compound offers multiple potential coordination modes.
The nitrogen atom of the indole can act as a sigma-donor. The alkene of the allyl group and the alkyne of the ethynyl group can serve as pi-ligands. This multidentate character could be exploited in the design of novel ligands for asymmetric catalysis. For example, coordination of a chiral metal complex to both the allyl and ethynyl groups could create a well-defined chiral environment around the metal center, enabling enantioselective transformations. Furthermore, the ethynyl group can be functionalized with other donor atoms, such as phosphorus or sulfur, to create bidentate or tridentate ligands with tunable steric and electronic properties.
Precursor for Functional Organic Materials
Indole-based compounds have garnered significant interest in the field of materials science due to their unique electronic and photophysical properties. researchgate.net The extended π-system and electron-donating nature of the indole ring make it a suitable building block for various functional organic materials.
The incorporation of an ethynyl group at the C-5 position of the indole ring in this compound extends the π-conjugation of the molecule. This extended conjugation can lower the HOMO-LUMO gap, leading to red-shifted absorption and emission spectra, a desirable characteristic for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). acs.org
In the context of OLEDs, indole derivatives can be used as host materials, fluorescent emitters, or as components of thermally activated delayed fluorescence (TADF) materials. The allyl group on the nitrogen can be used for further functionalization or for polymerization to create stable, film-forming materials.
For organic solar cells, the electron-rich indole core can act as a donor component in a donor-acceptor bulk heterojunction. researchgate.net The ethynyl group provides a convenient point for attaching acceptor moieties or for polymerization to create conjugated polymers for use in the active layer of OSCs. aimspress.com The ability to tune the electronic properties through modification of the indole core and its substituents makes this compound a promising, albeit underexplored, platform for the development of next-generation optoelectronic materials.
Table 2: Potential Optoelectronic Applications and Relevant Properties
| Application | Key Molecular Feature | Potential Role of this compound |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation, tunable emission | Emitter, host material, or TADF component |
| Organic Solar Cells (OSCs) | Electron-donating character, broad absorption | Donor material in bulk heterojunction |
Polymer Precursors and Monomers
The presence of the N-allyl group on the indole ring positions this compound as a valuable monomer for the synthesis of functional polymers. N-substituted indole derivatives have been explored in polymer chemistry, and the allyl group, in particular, offers a pathway to polymerization through various mechanisms, including radical polymerization. dntb.gov.ua The resulting poly(1-allyl-1H-indole) backbone would feature pendant 5-ethynyl-1H-indole units.
These ethynyl groups are highly versatile and can undergo a plethora of post-polymerization modifications. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward introduction of a wide range of functionalities onto the polymer chain, including but not limited to, bioactive molecules, fluorescent tags, or moieties that can induce self-assembly.
Furthermore, the ethynyl groups themselves can be directly polymerized through techniques such as transition-metal-catalyzed polymerization to yield conjugated polymers. A polymer derived from this compound could, therefore, possess a cross-linked structure, where both the allyl and ethynyl groups have participated in polymerization, leading to materials with potentially high thermal stability and unique electronic properties. The indole moiety itself contributes to the electronic and photophysical properties of the resulting polymers. Polyindoles are known for their electroactivity and fluorescence, which can be modulated by the substituents on the indole ring. researchgate.net
Table 2: Potential Polymerization Pathways for this compound
| Polymerization Method | Reactive Group | Resulting Polymer Structure | Potential Properties |
| Radical Polymerization | Allyl Group | Linear polymer with pendant ethynyl-indole groups | Functionalizable, electroactive |
| Transition-Metal Catalysis | Ethynyl Group | Cross-linked or conjugated polymer | High thermal stability, conductive |
| Dual Polymerization | Allyl and Ethynyl Groups | Highly cross-linked network | Rigid, thermally stable material |
Supramolecular Assemblies
The rigid, planar structure of the indole ring, combined with the reactive ethynyl group, makes this compound an attractive component for the construction of well-defined supramolecular assemblies. The ethynyl group can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for the formation of ordered structures.
Moreover, the ethynyl group is a key functional group for the synthesis of macrocycles and cages through covalent bond formation, such as Glaser or Sonogashira coupling reactions. These reactions can be used to create larger, well-defined structures with internal cavities that can host guest molecules. The N-allyl group, while not directly involved in the assembly process, can influence the solubility and processing of these large molecules and could potentially be used to anchor the assemblies to surfaces or polymer matrices.
The electronic properties of the indole ring are sensitive to its environment. The formation of supramolecular assemblies can lead to changes in the photophysical properties of the constituent this compound units, such as shifts in fluorescence emission, which can be exploited for sensing applications. N-alkyl indole derivatives have been shown to act as electron donor groups that can activate alkynes, suggesting that the electronic interplay within such assemblies could lead to interesting material properties. acs.org
Development of Chemical Probes and Tools for Research (excluding biological activity/clinical data)
Functionalized indoles are widely used as fluorescent probes for the detection of various analytes and for studying molecular processes. nih.gov The indole nucleus possesses intrinsic fluorescence, which is highly sensitive to the nature and position of its substituents and its local environment. The introduction of an ethynyl group at the 5-position is expected to influence the electronic structure of the indole ring, potentially leading to desirable photophysical properties such as a red-shifted emission and a high quantum yield.
The ethynyl group also serves as a versatile handle for the attachment of recognition moieties or for incorporation into larger systems. Through "click" chemistry, this compound can be readily conjugated to a wide array of molecules to create specific chemical probes. For example, it could be attached to a receptor-binding ligand to visualize receptor distribution or to a specific peptide sequence to study protein-protein interactions.
The N-allyl group can also be functionalized, for instance, through thiol-ene reactions, providing an orthogonal method for conjugation. This dual functionality allows for the creation of complex molecular tools. For research in materials science, probes based on this molecule could be used to investigate the curing of polymers or to study the internal structure of materials through fluorescence spectroscopy. The sensitivity of the indole fluorescence to the local environment could provide information on polarity, viscosity, or the presence of specific ions within a material.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of the 1-Allyl-5-ethynyl-1H-indole scaffold is a primary area for future exploration. Research could focus on developing novel catalytic systems that allow for selective functionalization of either the allyl or the ethynyl (B1212043) group.
For the Ethynyl Group: Catalytic systems based on transition metals like palladium, copper, gold, and ruthenium could be explored for reactions such as Sonogashira coupling, click chemistry (Copper(I)-catalyzed azide-alkyne cycloaddition), and cyclization reactions. The development of catalysts that can operate under mild conditions with high functional group tolerance would be a significant advancement.
For the Allyl Group: Catalytic strategies involving transition metals could be investigated for reactions like hydroformylation, Wacker-type oxidation, and cross-metathesis. Furthermore, the exploration of dual-catalytic systems that can activate both the allyl and ethynyl groups in a controlled sequence would open pathways to complex polycyclic structures.
A hypothetical research direction could involve screening various ligand-metal combinations to achieve regioselective and chemoselective transformations, as outlined in the prospective data table below.
| Catalyst System (Hypothetical) | Target Group | Reaction Type | Potential Outcome |
| Pd(PPh₃)₄ / CuI | Ethynyl | Sonogashira Coupling | C5-Aryl/Vinyl substituted indoles |
| [RuCp*(CH₃CN)₃]PF₆ | Ethynyl | [2+2+2] Cycloaddition | Fused polycyclic indole (B1671886) systems |
| Rh(acac)(CO)₂ / Ligand X | Allyl | Hydroformylation | N-Propionaldehyde-indole derivative |
| Grubbs II Catalyst | Allyl | Cross-Metathesis | N-Functionalized alkenyl indoles |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of indole-based compounds are well-suited for integration into continuous flow and automated synthesis platforms. mdpi.comresearchgate.net Future work on this compound could focus on translating its synthesis and subsequent reactions from batch to flow processes. soci.orgfu-berlin.de This transition could offer improved control over reaction parameters, enhanced safety, and greater scalability. mdpi.com
An automated platform could be designed for the multi-step synthesis of derivatives, where reagents are introduced sequentially into microreactors under precisely controlled conditions. nih.gov This would enable the rapid generation of a library of analogs for screening purposes and accelerate the discovery of new applications.
Asymmetric Synthesis and Chiral Induction with this compound
The development of methods for the asymmetric synthesis of indole derivatives is a crucial area of research, particularly for applications in medicinal chemistry. For N-allylic indoles, a significant challenge is controlling regioselectivity (N1 vs. C3 allylation) and enantioselectivity. nih.govresearchgate.net Future research could focus on developing chiral catalysts, such as those based on iridium or rhodium complexes, for the enantioselective synthesis of N-allylated indoles. nih.govnih.gov
While methods exist for the asymmetric N-allylation of various indoles, specific protocols for substrates bearing an ethynyl group like this compound would need to be developed and optimized. nih.govmdpi.com The electronic properties of the ethynyl substituent could influence the catalytic cycle, necessitating tailored catalyst and ligand design. Research could aim to achieve high yields and enantiomeric excesses (ee) for chiral derivatives.
| Chiral Catalyst System (General) | Reaction Type | Potential Chiral Product |
| Iridium / Chiral Ligand | Asymmetric N-Allylation | Enantioenriched N-branched allyl indoles |
| Rhodium / Chiral Phosphine | Asymmetric N-Allylation | Chiral N-allylated indoles |
Bio-inspired Synthesis and Biomimetic Transformations
Nature produces a vast array of complex indole alkaloids, often through elegant and efficient biosynthetic pathways. rsc.orgmdpi.com Bio-inspired synthesis aims to mimic these natural strategies to construct complex molecules in the lab. nih.govresearchgate.net Future research on this compound could involve using it as a building block in biomimetic transformations. For instance, its structure could be incorporated into synthetic sequences that mimic key enzymatic cyclization or rearrangement steps found in alkaloid biosynthesis. This approach could lead to the synthesis of novel polycyclic indole structures that are inspired by, but not identical to, natural products.
Development of Smart Materials Based on Indole Frameworks
Indole derivatives are being explored for their potential in materials science, including their use in organic electronics and smart materials. mdpi.com The conjugated system of the indole ring, extended by the ethynyl group in this compound, makes it an interesting candidate for creating novel polymers and materials with specific electronic or photophysical properties.
Future research could focus on the polymerization of this compound, potentially through reactions involving the ethynyl group, to create conjugated polymers. The properties of these materials could be tuned by copolymerization with other monomers. The allyl group could also be used for cross-linking or for post-polymerization modification, allowing for the creation of functional materials, such as sensors or components for organic light-emitting diodes (OLEDs).
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 1-Allyl-5-ethynyl-1H-indole?
Answer:
The synthesis of this compound involves multi-step functionalization of the indole core. A common approach includes:
- Allylation : Introduce the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling. For example, allyl halides can react with 5-ethynyl-1H-indole under basic conditions (e.g., K₂CO₃ in DMF) .
- Ethynylation : Use Sonogashira coupling to install the ethynyl group at the 5-position, employing Pd/Cu catalysts and terminal alkynes .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization are critical for isolating high-purity products. Confirm purity via HPLC (>98%) .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substitution patterns (e.g., allyl proton signals at δ 5.0–6.0 ppm and ethynyl carbons at ~75–85 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement), ensuring bond angles/distances align with DFT calculations .
- Thermal Analysis : TGA/DSC to assess decomposition profiles (e.g., onset temperature >200°C) .
Advanced: How can researchers resolve contradictions between experimental data and computational predictions for this compound?
Answer:
- Cross-Validation : Compare experimental (e.g., X-ray bond lengths) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate solvation or crystal-packing effects .
- Statistical Analysis : Apply error-weighted R-factors in crystallographic refinements (e.g., R₁ < 0.05) to quantify model accuracy .
- Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to identify systematic biases .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Waste Disposal : Segregate halogenated waste (e.g., allyl bromide byproducts) and neutralize acidic/basic residues before disposal .
- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Sonogashira coupling efficiency. Optimize ligand ratios to suppress homocoupling .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for allylation—higher dielectric constants may improve nucleophilicity .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 2 hours vs. 24 hours conventionally) .
Advanced: What strategies validate the biological activity of this compound derivatives?
Answer:
- Dose-Response Assays : Perform IC₅₀ determinations (e.g., FLT3 kinase inhibition) with triplicate measurements to ensure reproducibility .
- Control Experiments : Compare with known inhibitors (e.g., Bisindolylmaleimide V) to benchmark activity .
- Metabolic Stability : Use hepatic microsome assays (e.g., human CYP450 isoforms) to predict in vivo half-lives .
Basic: How should researchers present raw and processed data in publications?
Answer:
- Raw Data : Include in appendices (e.g., NMR spectra, chromatograms) to ensure reproducibility .
- Processed Data : Highlight key trends in the main text (e.g., thermal decomposition curves, kinetic plots) with error bars (±SD) .
- Standardization : Adopt IUPAC nomenclature and cite CAS registry numbers (e.g., 262593-63-5 for related indoles) .
Advanced: What computational tools predict the reactivity of this compound in catalytic cycles?
Answer:
- DFT Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
- Mechanistic Probes : Simulate transition states (e.g., allyl migration barriers) to rationalize regioselectivity .
- Machine Learning : Train models on PubChem data to predict solubility or toxicity profiles .
Basic: What are the storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Desiccants : Use silica gel packs to mitigate hydrolysis of ethynyl groups .
- Stability Monitoring : Perform periodic HPLC checks (e.g., every 6 months) to detect decomposition .
Advanced: How to address discrepancies in biological assay results across laboratories?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
